

# Application Notes: Nucleotide Exchange Assays for Evaluating Pan-KRAS Inhibitor Activity

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

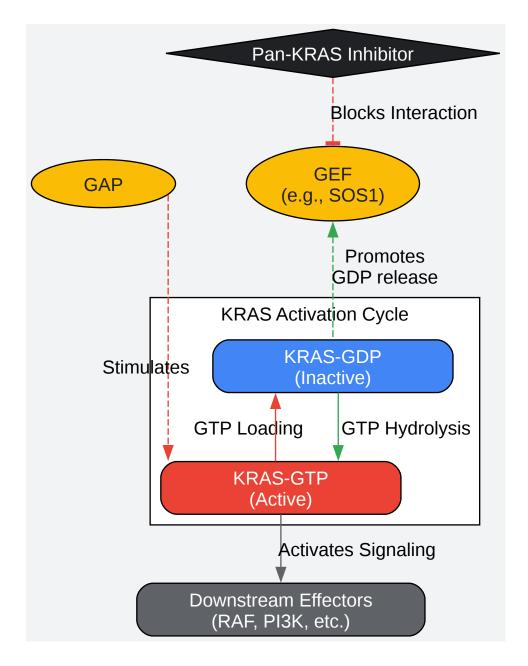
Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, leading to the protein being locked in a constitutively active, GTP-bound state.[3][4] While the development of allele-specific inhibitors, such as those targeting the KRAS G12C mutation, has been a major breakthrough, the majority of KRAS mutations remain untargeted.[1] This has spurred the development of "pan-KRAS" inhibitors, which aim to inhibit multiple KRAS mutants, often by preventing the exchange of GDP for GTP, a crucial step in KRAS activation.[5][6]

Nucleotide exchange assays (NEAs) are fundamental tools for identifying and characterizing these inhibitors. They monitor the activity of guanine nucleotide exchange factors (GEFs), such as Son of Sevenless 1 (SOS1), which catalyze the release of GDP from KRAS to allow the binding of GTP.[7][8] By measuring the rate of this exchange, researchers can quantify the efficacy of inhibitors that lock KRAS in its inactive, GDP-bound state.[9][10] These application notes provide an overview of common NEA formats and detailed protocols for their implementation.

# **The KRAS Activation Cycle**



KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This process is tightly regulated by GEFs and GTPase-activating proteins (GAPs). Pan-KRAS inhibitors often target the KRAS-GEF interaction to prevent activation.



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Caption: The KRAS activation cycle and point of intervention for pan-KRAS inhibitors.

# **Principles of Nucleotide Exchange Assays**



Several assay formats are available to measure KRAS nucleotide exchange, each with distinct advantages.

- Fluorescent GDP Displacement Assays: These are direct binding assays where KRAS is pre-loaded with a fluorescently labeled GDP analog, such as BODIPY-GDP.[9][11] When unlabeled GTP is introduced, it displaces the fluorescent GDP, causing a change in the fluorescence signal (typically a decrease in intensity or polarization).[10][12] Inhibitors that stabilize the GDP-bound state prevent this displacement, resulting in a stable, high fluorescence signal.[11] This method can be adapted to measure fluorescence intensity (FI) or fluorescence polarization (FP).[13]
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays measure the proximity between two molecules. In one common setup, a tagged KRAS protein (e.g., GST-tagged) is recognized by a terbium-cryptate-labeled antibody (the FRET donor).[8][14] When a fluorescently labeled GTP analog (the FRET acceptor) binds to KRAS, the donor and acceptor are brought close enough for energy transfer to occur, generating a specific FRET signal.[2][15] Inhibitors that block GTP binding prevent the FRET signal from developing.[15]
- AlphaLISA® Coupled Assays: This is an indirect method that measures the functional consequence of nucleotide exchange: the binding of KRAS to its downstream effectors.[16]
   After the nucleotide exchange reaction is performed with SOS1 and GTP, an effector protein with an affinity for active, GTP-bound KRAS (like the RAS-binding domain of cRAF) is added.[10][17] Using AlphaLISA® donor and acceptor beads that recognize KRAS and the effector, a signal is generated only when KRAS is active and bound to the effector. Inhibitors are detected by a reduction in the AlphaLISA signal.[16]

# **Data Presentation: Pan-KRAS Inhibitor Activity**

The following table summarizes the inhibitory activity of known reference compounds against various KRAS mutants in a SOS1-mediated nucleotide exchange assay. This data is essential for comparing the potency and selectivity of novel pan-KRAS inhibitors.



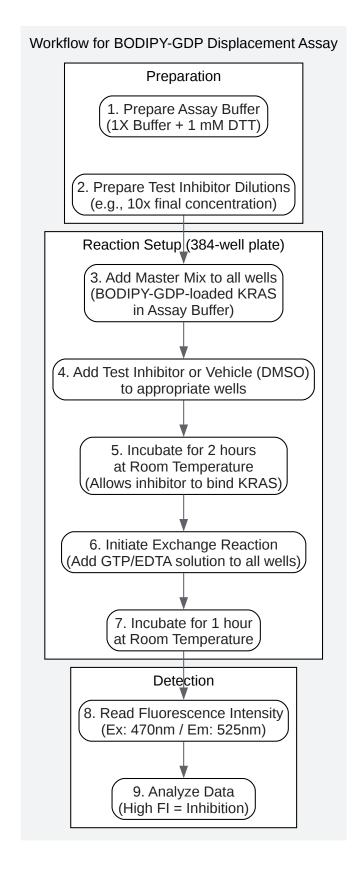
Compoun d	Target	KRAS(WT ) IC50 (nM)	KRAS(G1 2C) IC50 (nM)	KRAS(G1 2D) IC50 (nM)	KRAS(G1 2V) IC50 (nM)	Referenc e
MRTX1133	KRAS(G12 D)	5.37	4.91	0.14	7.64	[18]
AMG510	KRAS(G12 C)	>100,000	8.88	>100,000	>100,000	[18]
BAY-293	SOS1	-	21	-	-	[14]
BI-2852	Pan- KRAS/SOS 1	-	-	-	-	[1]

Note: Data for BAY-293 and BI-2852 are reported for their inhibitory effect on the KRAS-SOS1 interaction. IC<sub>50</sub> values can vary based on specific assay conditions.

# Experimental Protocols Protocol 1: BODIPY-GDP Displacement Assay (Fluorescence Intensity)

This protocol is adapted from commercially available kits and is designed to screen for inhibitors that prevent the displacement of BODIPY-GDP from KRAS.[9][19][20]





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Caption: Step-by-step workflow for a fluorescence-based nucleotide exchange assay.



#### Materials:

- BODIPY-GDP-loaded KRAS (WT or mutant)[21][22]
- 2X KRAS Assay Buffer
- GTP solution (10 mM)
- DTT (0.5 M)
- EDTA (0.5 M)
- Test inhibitors dissolved in DMSO
- Black 384-well microplate

#### Procedure:

- Reagent Preparation:
  - Prepare 1X KRAS Assay Buffer by diluting the 2X stock with water and adding DTT to a final concentration of 1 mM.[9]
  - Prepare serial dilutions of the test inhibitor at 10x the final desired concentration in 1X
     Assay Buffer containing the same percentage of DMSO as the sample wells (e.g., 10%
     DMSO for a final concentration of 1%).[20]
  - Prepare the positive control (no inhibition) and negative control (no exchange) wells with the corresponding buffer and DMSO.
- Reaction Setup:
  - Prepare a Master Mix containing BODIPY-GDP-loaded KRAS in 1X Assay Buffer.[9]
  - Dispense 17.5 μL of the Master Mix into each well of the 384-well plate.
  - $\circ$  Add 2.5  $\mu$ L of the 10x serially diluted test inhibitor or control solutions to the appropriate wells. The total volume should be 20  $\mu$ L.[9]

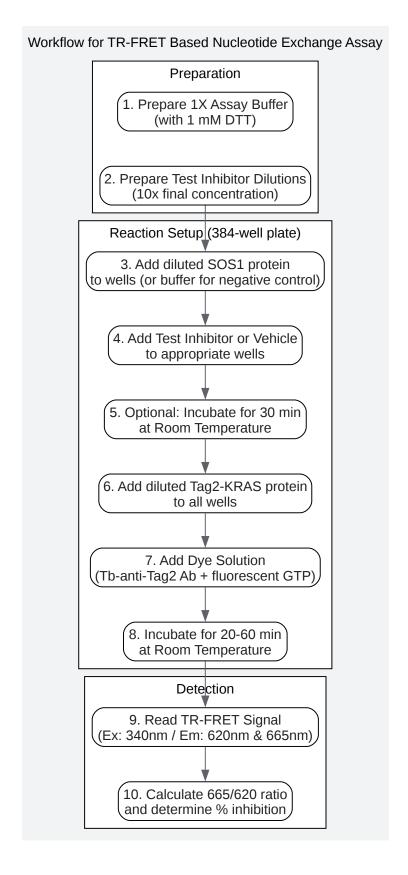


- Centrifuge the plate briefly and incubate at room temperature for 2 hours to allow the inhibitor to bind to KRAS.[19]
- Initiating Nucleotide Exchange:
  - Prepare a 2X GTP/EDTA solution. For example, mix a 10 μM GTP solution and a 25 mM
     EDTA solution at a 1:1 ratio.[19]
  - $\circ$  Initiate the exchange reaction by adding 5  $\mu$ L of the GTP/EDTA solution to all wells. The final volume is now 25  $\mu$ L.[9]
  - Incubate the plate for 1 hour at room temperature, protected from light.[19]
- Data Acquisition and Analysis:
  - Read the fluorescence intensity on a microplate reader (e.g., Excitation 470nm, Emission 525nm).[19]
  - The signal from "no inhibitor" wells represents 0% inhibition, while the signal from wells without GTP represents 100% inhibition.
  - Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

# **Protocol 2: SOS1-Mediated TR-FRET Assay**

This protocol outlines a homogeneous assay to screen for inhibitors that block the SOS1-mediated loading of GTP onto KRAS.[2][15][23]





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Caption: Step-by-step workflow for a TR-FRET based nucleotide exchange assay.



#### Materials:

- Tag2-KRAS (WT or mutant), GDP-loaded[23]
- Recombinant human SOS1[23]
- Fluorescence-labeled GTP[23]
- Terbium-labeled anti-Tag2 antibody[23]
- 2X Assay Buffer
- DTT (0.5 M)
- Test inhibitors dissolved in DMSO
- Low-volume 384-well microplate

#### Procedure:

- Reagent Preparation:
  - Prepare 1X DTT-containing Assay Buffer.[23]
  - Prepare 10x inhibitor solutions as described in Protocol 1.
  - Thaw protein and dye components on ice. Dilute SOS1 and Tag2-KRAS proteins to their working concentrations in 1X Assay Buffer immediately before use. Do not reuse diluted proteins.[23]
- Reaction Setup:
  - $\circ$  Add 4  $\mu$ L of diluted SOS1 protein to the "positive control" and "inhibitor" wells. Add 4  $\mu$ L of 1X Assay Buffer to the "negative control" wells.[23]
  - Add 2 μL of the 10x inhibitor solution or vehicle to the appropriate wells.
  - (Optional) Incubate for 30 minutes at room temperature.



- Add 4 μL of diluted Tag2-KRAS protein to all wells.[23]
- Initiating Detection:
  - Prepare the dye solution by mixing the Terbium-labeled anti-Tag2 antibody and the fluorescence-labeled GTP in 1X Assay Buffer.[23]
  - Add 10 μL of the dye mixture to all wells, bringing the total volume to 20 μL.[23]
  - Incubate the reaction at room temperature for 20-60 minutes, protected from light.[15]
- Data Acquisition and Analysis:
  - Read the plate on an HTRF®-certified microplate reader, measuring fluorescence at 620 nm (terbium emission) and 665 nm (FRET signal).[15]
  - Calculate the emission ratio (665 nm / 620 nm) for each well.
  - Use the ratios from the positive (no inhibitor) and negative (no SOS1) controls to define 100% and 0% activity, respectively.
  - Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

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